

Indoline-7-carbonitrile: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indoline-7-carbonitrile*

Cat. No.: *B147809*

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This technical guide provides an in-depth overview of **Indoline-7-carbonitrile**, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, a detailed experimental protocol for its synthesis, and insights into its role in the development of therapeutic agents.

Core Compound Data

Indoline-7-carbonitrile, also known as 7-cyanoindoline, is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

Property	Value	Citation(s)
CAS Number	115661-82-0	[1] [2]
Molecular Formula	C ₉ H ₈ N ₂	[1]
Molecular Weight	144.17 g/mol	[1] [3]
Synonyms	2,3-Dihydro-1H-indole-7-carbonitrile, 7-Cyanoindoline	[1] [4]
Physical State	Solid (likely white to off-white powder)	[4]
Solubility	Soluble in common organic solvents like dichloromethane and chloroform; low solubility in water.	[4]

Synthesis of Indoline-7-carbonitrile

Indoline-7-carbonitrile can be synthesized from indoline through a cyanization process. The following experimental protocol is based on established methodologies.

Experimental Protocol: Cyanization of Indoline

Objective: To synthesize 7-cyanoindoline from indoline.

Materials:

- Indoline
- Toluene (dried)
- Boron trichloride (BCl₃)
- Trichloroacetonitrile
- Methanol

- 30% methanolic sodium methanolate solution
- Round flask (750 ml)
- Standard laboratory glassware and equipment for reflux, distillation, and stirring.

Procedure:

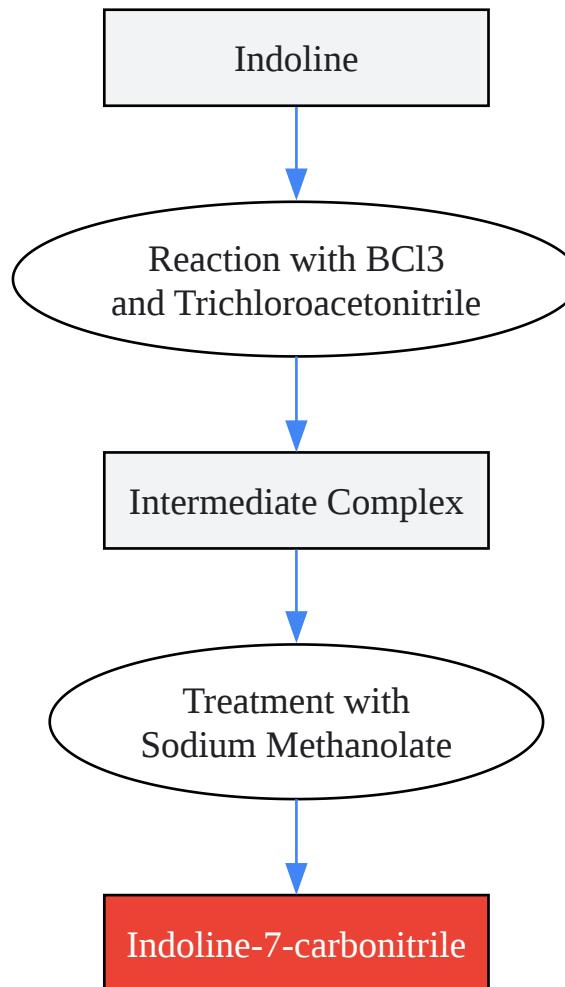
- In a 750 ml round flask, dissolve 22 g of BCl_3 (187.8 mmol) in 120 ml of dried toluene at -20°C.
- Add a solution of 15.9 g of indoline (133.4 mmol) in 100 ml of toluene over 25 minutes, allowing the temperature to rise to 10°C.
- Reflux the resulting suspension for 1 hour.
- Distill off 110 ml of toluene and cool the reaction mixture to 55°C.
- Add 38.4 g of trichloroacetonitrile (266 mmol) over 20 minutes.
- Stir the resulting red solution for 20 hours at 60°C.
- After the reaction period, add 110 ml of methanol.
- Over a period of 1.5 hours, add 60 g of a 30% methanolic sodium methanolate solution to the reaction mixture.
- Isolate the 7-cyanoindoline product using standard laboratory methods.

Role in Pharmaceutical Synthesis: An Intermediate for Silodosin

Indoline-7-carbonitrile is a crucial intermediate in the synthesis of Silodosin, a medication used for the symptomatic treatment of benign prostatic hyperplasia (BPH).^{[5][6][7]} The synthesis of Silodosin involves multiple steps where the **indoline-7-carbonitrile** core is further functionalized.^{[8][9][10]}

Synthetic Workflow Overview

The following diagram illustrates the high-level workflow for the synthesis of **Indoline-7-carbonitrile**.



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Synthesis of **Indoline-7-carbonitrile** Workflow

Biological Significance: Mechanism of Action of Silodosin

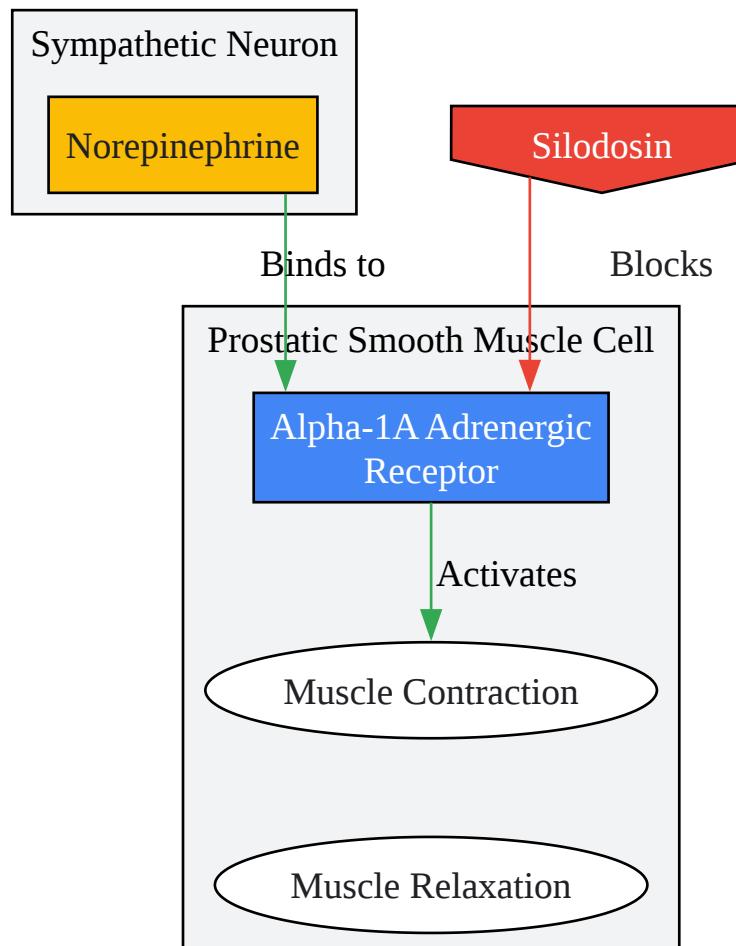
As **Indoline-7-carbonitrile** is a precursor to Silodosin, its biological relevance is understood through the mechanism of action of the final drug product. Silodosin is a selective antagonist of the alpha-1A adrenergic receptor.[11][12]

Alpha-1A adrenergic receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.^[11] In patients with BPH, stimulation of these receptors by norepinephrine leads to muscle contraction, resulting in restricted urine flow.^[13] Silodosin works by blocking these receptors, which leads to the relaxation of the smooth muscles in the prostate and bladder neck, thereby improving urinary flow and relieving the symptoms of BPH.^{[14][15][16]} The high selectivity of Silodosin for the alpha-1A subtype minimizes its effects on alpha-1B receptors, which are found in blood vessels, thus reducing the likelihood of blood pressure-related side effects.^[13]

Recent studies have also suggested that silodosin may have effects on the PKC/Raf-1/ERK signaling pathway and can inhibit NF-κB in bladder cancer cells.^[17]

Signaling Pathway of Silodosin

The following diagram illustrates the signaling pathway affected by Silodosin.



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